molecular formula C18H23ClN2O4 B2962274 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 900006-62-4

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No.: B2962274
CAS No.: 900006-62-4
M. Wt: 366.84
InChI Key: SDPYCRRLGWUGME-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic organic compound designed for specialized chemical and pharmaceutical research applications. This molecule is an oxalamide derivative that incorporates two key structural motifs: a 1,4-dioxaspiro[4.5]decane unit, which often serves as a protected carbonyl equivalent or a conformationally constrained scaffold , and a 4-chlorobenzyl group, a common pharmacophore known to influence biological activity and molecular recognition. The primary research application of this compound is anticipated to be in medicinal chemistry and drug discovery, where it can be utilized as a building block or intermediate. The 1,4-dioxaspiro[4.5]decane system is a recognized structural feature in bioactive molecules, including fungicidal agents . The presence of the oxalamide linker (-C(O)C(O)N-) is of particular interest, as this functional group can engage in strong hydrogen bonding interactions, making it valuable for the development of enzyme inhibitors or compounds that target protein-protein interactions. Researchers may explore its potential in modulating various biological pathways. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. It is supplied with comprehensive analytical data, including HPLC chromatograms and NMR spectroscopy reports, to ensure identity and purity for critical research applications.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c19-14-6-4-13(5-7-14)10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-2-1-3-9-18/h4-7,15H,1-3,8-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPYCRRLGWUGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide is a complex organic compound characterized by its unique structural features, including a dioxaspiro framework and oxalamide functional groups. This compound has drawn attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C17H22ClN3O4C_{17}H_{22}ClN_3O_4, with a molecular weight of approximately 373.83 g/mol. The presence of the dioxaspiro structure contributes to the compound's stability and reactivity in biological systems.

Property Value
Molecular FormulaC17H22ClN3O4
Molecular Weight373.83 g/mol
Structural FeaturesDioxaspiro, Oxalamide

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes. The spirocyclic structure allows for unique binding capabilities, potentially modulating the activity of target proteins involved in various biological processes.

Biological Activity

Research indicates that derivatives of compounds with similar structural motifs exhibit significant biological activities, particularly as agonists or antagonists for various receptors:

  • Serotonin Receptors : Compounds with dioxaspiro structures have been reported as potent agonists for serotonin receptors (5-HT1AR), which play crucial roles in mood regulation and pain perception .
  • Pain Management : In studies involving related compounds, antinociceptive activities have been observed, suggesting potential applications in pain management .

Case Studies and Research Findings

  • Receptor Binding Studies : A series of derivatives similar to this compound were synthesized and evaluated for their binding affinity at serotonin receptors. Notably, some derivatives demonstrated high selectivity and potency, indicating promising therapeutic potential .
  • Antinociceptive Activity : In experimental models, certain derivatives exhibited significant antinociceptive effects in the mouse formalin test, highlighting their potential as analgesic agents .

Comparative Analysis

The biological activity of this compound can be compared to other oxalamide derivatives to understand its unique properties better:

Compound Biological Activity Notes
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamidePotent 5-HT1A agonistHigh selectivity for serotonin receptors
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamideAntinociceptive activityEffective in pain models

Comparison with Similar Compounds

Structural Analogs

Spirocyclic Oxalamides

Compounds containing the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group share a rigid spirocyclic ether framework. Key examples include:

Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight Key Features Reference
Target Compound 1,4-dioxaspiro[4.5]decan-2-ylmethyl / 4-chlorobenzyl C19H25ClN2O4 (inferred) ~375.9 (estimated) Rigid spiro ring, chloroaromatic substituent
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide 1,4-dioxaspiro[4.5]decan-2-ylmethyl / 3,5-dimethylphenyl C19H26N2O4 346.4 Lipophilic methyl groups enhance hydrophobicity
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide 1,4-dioxaspiro[4.5]decan-2-ylmethyl / 2-methoxy-5-methylphenyl C19H26N2O5 362.4 Methoxy group may improve solubility

Key Observations :

Non-Spiro Oxalamides

Compounds lacking the spirocyclic structure but sharing the oxalamide backbone:

Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight Key Features Reference
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56) 4-chlorobenzyl / 4-methoxyphenethyl C18H19ClN2O3 346.8 Flexible phenethyl chain; lower synthetic yield (23%)
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl / benzyloxy C19H24N2O3 328.4 Adamantyl group confers steric bulk and lipophilicity
S336 (Umami agonist) 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl C23H25N3O5 423.5 Polar pyridyl group enhances water solubility

Key Observations :

  • The target compound’s spiro ring replaces flexible chains (e.g., phenethyl in compound 56) or bulky groups (e.g., adamantyl in compound 6), balancing rigidity and moderate lipophilicity .
  • Non-spiro compounds like S336 prioritize solubility via polar substituents (e.g., pyridyl), suggesting divergent design goals (e.g., taste modulation vs. enzyme inhibition) .

Physicochemical and Metabolic Properties

  • Molecular Weight : The target compound (~375.9 g/mol) falls within the range of spirocyclic analogs (346.4–362.4 g/mol), suggesting compliance with drug-likeness guidelines .
  • Metabolic Stability : Oxalamides like S336 () resist amide hydrolysis in hepatocytes, implying that the target’s spiro structure may further hinder metabolic degradation .

Q & A

Q. What are the recommended synthetic routes for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide, and how can reaction yields be optimized?

The synthesis of oxalamide derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For the target compound, a two-step approach is suggested:

  • Step 1 : Prepare the 1,4-dioxaspiro[4.5]decan-2-ylmethylamine intermediate via reductive amination of the corresponding ketone (e.g., 1,4-dioxaspiro[4.5]decan-2-ylmethanone) using sodium cyanoborohydride or catalytic hydrogenation .
  • Step 2 : Couple the intermediate with 4-chlorobenzylamine using a carbodiimide-based reagent (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base. Reaction optimization may include:
    • Temperature control (0–25°C) to minimize side reactions .
    • Use of coupling additives like HOBt to enhance amide bond formation efficiency .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify the presence of the spirocyclic dioxolane protons (δ 3.8–4.2 ppm) and 4-chlorobenzyl aromatic protons (δ 7.2–7.4 ppm).
    • ¹³C NMR : Confirm the carbonyl signals (δ 165–170 ppm) and spirocyclic carbons (δ 60–100 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Match the observed molecular ion ([M+H]⁺) to the theoretical mass (C₁₉H₂₄ClN₂O₄: calculated 397.1425) .
  • HPLC : Use a C18 column (e.g., Chromolith) with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting data regarding the biological activity of this compound across different assay systems?

Discrepancies in biological activity may arise from assay-specific conditions or compound stability. Mitigation strategies include:

  • Stability Studies : Perform LC-MS under physiological conditions (pH 7.4, 37°C) to detect degradation products. Adjust buffer systems (e.g., add antioxidants) if decomposition occurs .
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) and use orthogonal methods (e.g., fluorescence-based vs. luminescence readouts) to confirm activity trends .
  • Target Engagement Assays : Employ biophysical techniques like surface plasmon resonance (SPR) to directly measure binding affinity to the proposed target, bypassing cellular variability .

Q. How can computational modeling be utilized to predict the binding interactions of this compound with target enzymes or receptors?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of a crystallized enzyme (e.g., PDB ID 3ERT for estrogen receptors). Key parameters:
    • Flexible ligand docking to account for spirocyclic ring conformational changes.
    • Scoring functions (e.g., MM/GBSA) to rank binding poses .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the ligand-receptor complex. Analyze hydrogen bonding (e.g., between oxalamide carbonyls and receptor residues) and hydrophobic interactions (4-chlorobenzyl group) .
  • SAR Analysis : Compare with analogs (e.g., replacing the dioxaspiro group with piperidine) to identify critical pharmacophores .

Q. What experimental designs are recommended for evaluating the metabolic stability and pharmacokinetic (PK) properties of this compound in preclinical models?

  • In Vitro Metabolism :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion over 60 minutes .
    • CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .
  • In Vivo PK : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h. Calculate:
    • AUC₀–24h (LC-MS/MS quantification).
    • Bioavailability (%) = (AUC_po / AUC_iv) × (Dose_iv / Dose_po) × 100 .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental results for the solubility of this compound?

  • Re-evaluate Force Fields : Compare predicted solubility (via COSMO-RS) with experimental shake-flask data (pH 7.4 PBS). Adjust computational parameters (e.g., dielectric constant) if deviations exceed 1 log unit .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms, which significantly impact solubility .
  • Co-Solvency Studies : Test solubility enhancers (e.g., PEG 400, DMSO) and correlate with Hansen solubility parameters .

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